A Technical Guide to the Physicochemical Properties of Rifamycin B Methylmorpholinylamide
A Technical Guide to the Physicochemical Properties of Rifamycin B Methylmorpholinylamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for the specific derivative, Rifamycin B methylmorpholinylamide. This guide provides available information on this compound and relevant data for its parent compound, Rifamycin B, for comparative and contextual purposes. General experimental protocols and the established mechanism of action for the rifamycin class of antibiotics are also detailed.
Introduction
Rifamycin B methylmorpholinylamide is a semi-synthetic derivative of Rifamycin B, a member of the ansamycin class of antibiotics. The rifamycins are known for their potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis. The addition of a methylmorpholinylamide group to the Rifamycin B core is anticipated to modify its physicochemical properties, potentially influencing its solubility, stability, and pharmacokinetic profile. This document aims to provide a comprehensive overview of the known physicochemical characteristics of Rifamycin B methylmorpholinylamide, alongside those of its parent compound.
Chemical and Physical Properties
Table 1: Chemical Identifiers
| Property | Rifamycin B methylmorpholinylamide | Rifamycin B |
| IUPAC Name | 2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]-N-methyl-N-(morpholin-4-ylmethyl)acetamide | 2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid |
| Molecular Formula | C₄₄H₅₉N₃O₁₄[1] | C₃₉H₄₉NO₁₄[2] |
| Molecular Weight | 857.9 g/mol | 755.8 g/mol [2] |
| CAS Number | Not available | 13929-35-6[2] |
| PubChem CID | 6475037[1] | 5459948[2] |
Table 2: Physicochemical Data
| Property | Rifamycin B methylmorpholinylamide | Rifamycin B |
| Melting Point | Data not available | >161°C (decomposition)[3] |
| Solubility | Data not available | Very slightly soluble in water; soluble in methanol, ethanol, chloroform, and ethyl acetate.[3] |
| pKa | Data not available | Data not available |
| Appearance | Data not available | Yellow to orange solid[3] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of Rifamycin B methylmorpholinylamide are not published. However, standard methodologies can be applied.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a compound that decomposes, the temperature at which decomposition begins is noted.
Solubility Assessment
The solubility of Rifamycin B methylmorpholinylamide can be determined in various solvents (e.g., water, ethanol, DMSO, methanol) at a specified temperature (e.g., 25°C). A known amount of the solvent is saturated with the compound, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. The spectrophotometric method involves measuring the absorbance of the compound in solutions of varying pH.
Stability Studies
The stability of Rifamycin B methylmorpholinylamide can be assessed under various conditions, such as different pH values, temperatures, and light exposure. Aliquots of the compound in solution are stored under these conditions for specific time intervals. The degradation of the compound is monitored by HPLC, measuring the decrease in the concentration of the parent compound and the appearance of degradation products.
Below is a generalized workflow for assessing the stability of a rifamycin derivative.
Caption: Generalized workflow for stability testing.
Mechanism of Action
The antibacterial activity of rifamycins is attributed to their ability to inhibit bacterial DNA-dependent RNA polymerase.[4][5] This inhibition is highly selective for the prokaryotic enzyme, with minimal effect on the mammalian counterpart. The binding of the rifamycin molecule to the β-subunit of the RNA polymerase sterically blocks the path of the elongating RNA transcript, thereby halting transcription and subsequent protein synthesis. This ultimately leads to bacterial cell death.
The following diagram illustrates the mechanism of action of rifamycins.
Caption: Inhibition of bacterial RNA polymerase by rifamycins.
Conclusion
Rifamycin B methylmorpholinylamide is a derivative of a well-established class of antibiotics. While specific experimental data on its physicochemical properties are scarce, this guide provides a framework for its characterization based on the properties of its parent compound and standard analytical methodologies. The modification of the carboxyl group of Rifamycin B to a methylmorpholinylamide is expected to alter its polarity and basicity, which could have significant implications for its solubility, membrane permeability, and overall pharmacokinetic behavior. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability studies with amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifamycin B, N-methyl-N-(4-morpholinyl)-amide | C44H59N3O14 | CID 6475037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]
